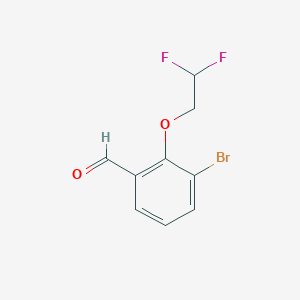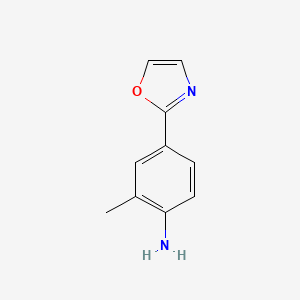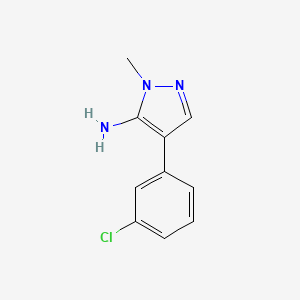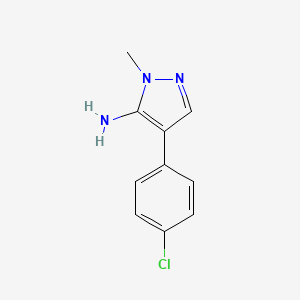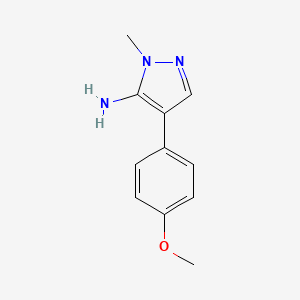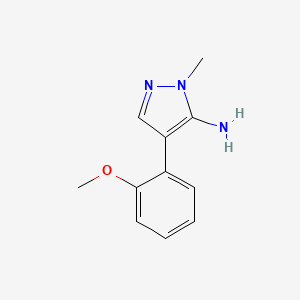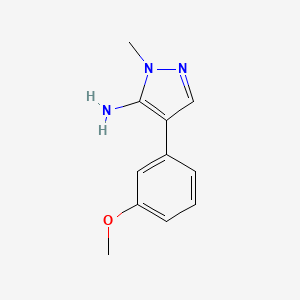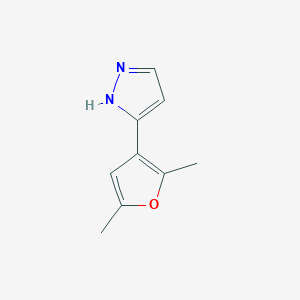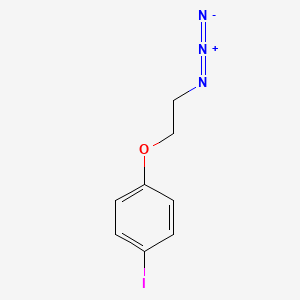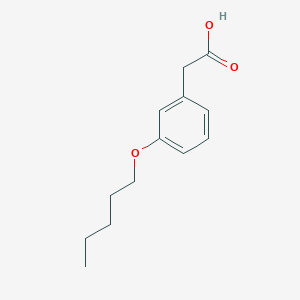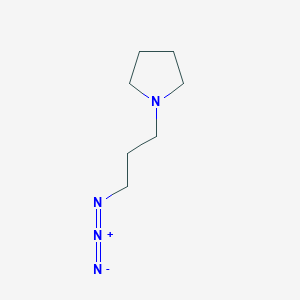
1-(3-Azidopropyl)pyrrolidine
Overview
Description
1-(3-Azidopropyl)pyrrolidine is a chemical compound with the molecular formula C7H14N4 It consists of a pyrrolidine ring attached to a three-carbon chain ending in an azide group
Preparation Methods
The synthesis of 1-(3-Azidopropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-azidopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
1-(3-Azidopropyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide for cycloaddition reactions. Major products formed from these reactions include triazoles and amines .
Scientific Research Applications
1-(3-Azidopropyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions, enabling the study of biological processes.
Mechanism of Action
The mechanism of action of 1-(3-Azidopropyl)pyrrolidine primarily involves its reactivity with other chemical species. The azide group is highly reactive and can form covalent bonds with various substrates through cycloaddition and substitution reactions. These reactions enable the compound to modify other molecules, which can be exploited in various applications, such as drug development and material science .
Comparison with Similar Compounds
Similar compounds to 1-(3-Azidopropyl)pyrrolidine include other azide-containing pyrrolidines and azidopropyl derivatives. For example:
1-(2-Azidoethyl)pyrrolidine: Similar structure but with a two-carbon chain instead of three.
1-(3-Azidopropyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific chain length and the presence of the pyrrolidine ring, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
1-(3-azidopropyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-10-9-4-3-7-11-5-1-2-6-11/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMFZELIFNFHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-Bromo-2-(propan-2-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7868917.png)
![N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7868921.png)

